molecular formula C16H13FN2O2 B11840276 Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11840276
M. Wt: 284.28 g/mol
InChI Key: QMCLUTNOYSRGDL-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a fluorophenyl group attached to the pyrazolo[1,5-a]pyridine core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to cyclization with 2-chloronicotinic acid under basic conditions to yield the desired pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. For example, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 6-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 6-(4-methylphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design and material science, where specific interactions and properties are crucial .

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3

InChI Key

QMCLUTNOYSRGDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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